

A Comparative Guide to the Reactivity of Interhalogen Compounds in Organic Synthesis

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Compound of Interest

Compound Name: Iodine tribromide

Cat. No.: B1599007

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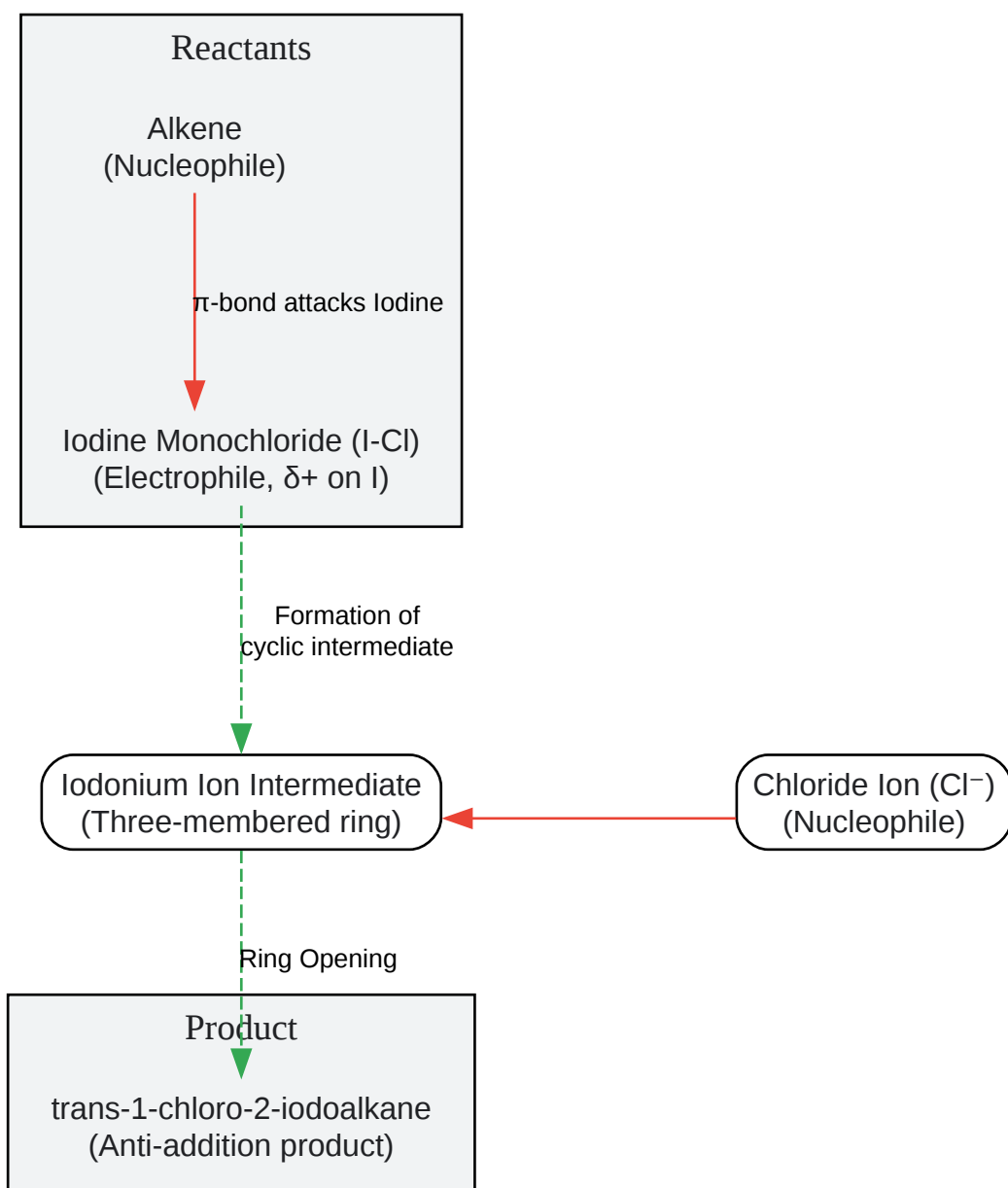
Interhalogen compounds, molecules containing two or more different halogen atoms, serve as potent and versatile reagents in organic synthesis. Their reactivity often surpasses that of homonuclear halogens due to the inherent polarity and lower bond dissociation energy of the bond between the dissimilar halogen atoms. This guide provides a comparative analysis of their performance in key organic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Electrophilic Addition to Alkenes

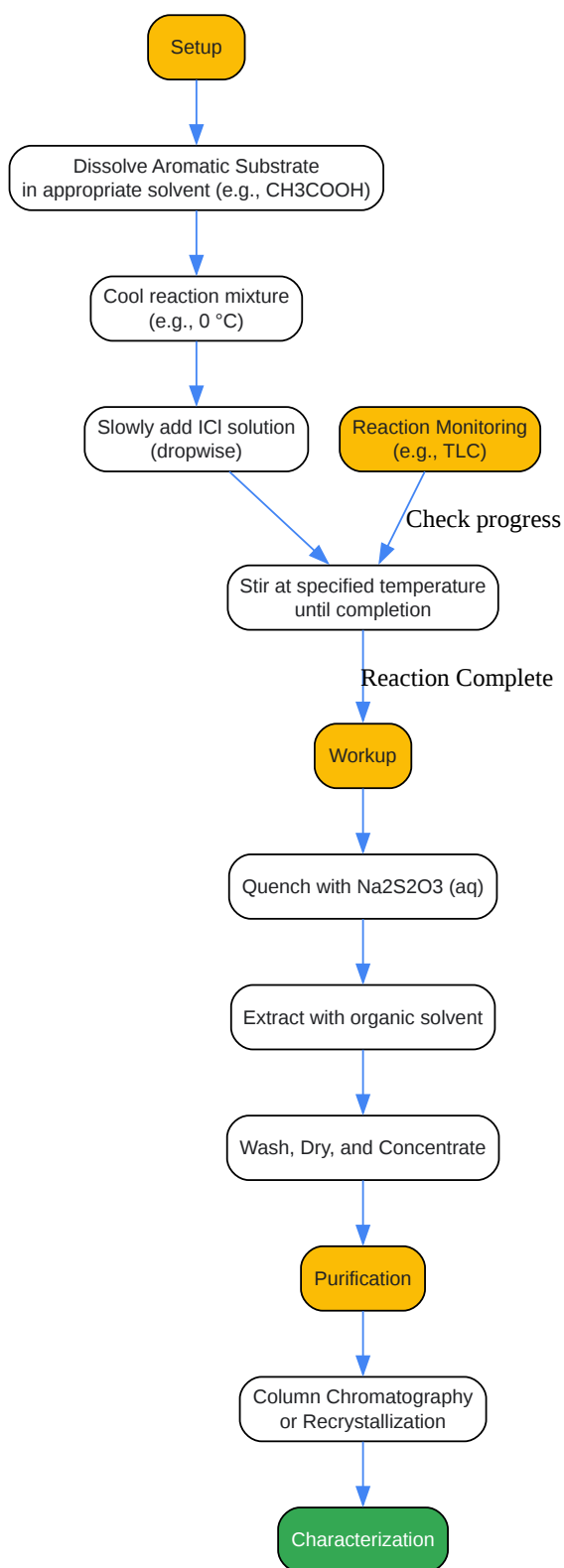
Interhalogen compounds readily add across carbon-carbon double bonds in an electrophilic addition reaction. The less electronegative (more electropositive) halogen atom acts as the initial electrophile, leading to the formation of a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the more electronegative halide ion occurs with anti-stereochemistry.^{[1][2][3]}

Mechanism of Interhalogen Addition

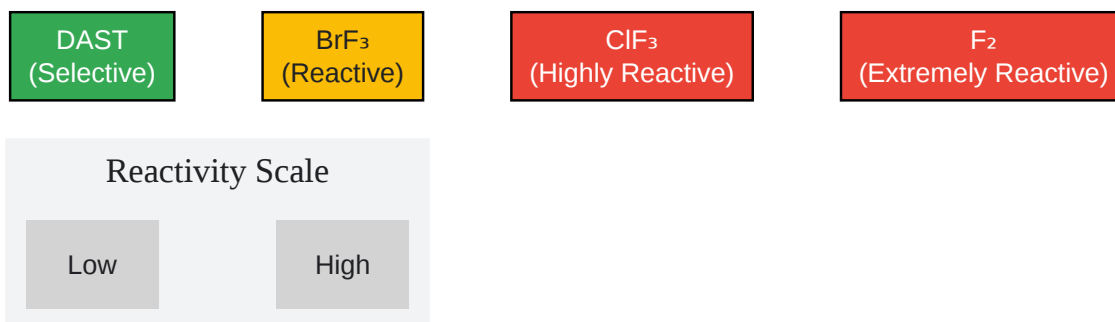
The reaction begins with the π -bond of the alkene attacking the more electropositive halogen (e.g., Iodine in ICl), forming a three-membered halonium ion intermediate. The halide anion then attacks one of the carbons of the cyclic intermediate from the opposite face, resulting in an overall anti-addition.



Mechanism of ICl Addition to an Alkene



Workflow for Aromatic Iodination



Reactivity vs. Selectivity of Fluorinating Agents

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References

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